molecular formula C18H12O4 B2621820 methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate CAS No. 455321-49-0

methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate

Cat. No.: B2621820
CAS No.: 455321-49-0
M. Wt: 292.29
InChI Key: AIXJJLCDYFYXKS-UHFFFAOYSA-N
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Description

Methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate is an organic compound that belongs to the class of benzoate esters This compound is characterized by its unique structure, which includes an indene moiety fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate typically involves the condensation of 4-formylbenzoic acid with 1,3-indandione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The pathways involved may include inhibition of enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoate
  • Methyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylidene)methyl]benzoate

Uniqueness

Methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate is unique due to its indene moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 4-[(1,3-dioxoinden-2-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O4/c1-22-18(21)12-8-6-11(7-9-12)10-15-16(19)13-4-2-3-5-14(13)17(15)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXJJLCDYFYXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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